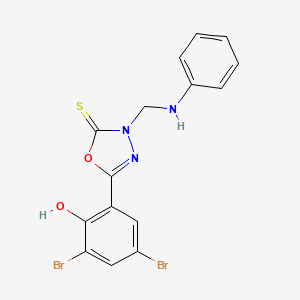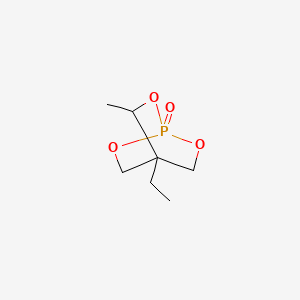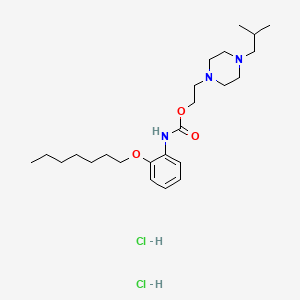
Carbamic acid, (2-(heptyloxy)phenyl)-, 2-(4-(1-methylpropyl)-1-piperazinyl)ethyl ester, dihydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Carbamic acid, (2-(heptyloxy)phenyl)-, 2-(4-(1-methylpropyl)-1-piperazinyl)ethyl ester, dihydrochloride is a complex organic compound It belongs to the class of carbamic acids, which are derivatives of carbamic acid (H2NCOOH)
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of carbamic acid, (2-(heptyloxy)phenyl)-, 2-(4-(1-methylpropyl)-1-piperazinyl)ethyl ester, dihydrochloride typically involves multiple steps:
Formation of the Heptyloxyphenyl Intermediate: This step involves the reaction of heptyl alcohol with phenol in the presence of an acid catalyst to form the heptyloxyphenyl intermediate.
Formation of the Piperazinyl Ethyl Ester: This step involves the reaction of 1-methylpropyl piperazine with ethyl chloroformate to form the piperazinyl ethyl ester intermediate.
Coupling Reaction: The final step involves the coupling of the heptyloxyphenyl intermediate with the piperazinyl ethyl ester intermediate in the presence of a base to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically involving the heptyloxy group.
Reduction: Reduction reactions can occur at the ester or piperazinyl groups.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the phenyl ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).
Major Products
Oxidation: Oxidation of the heptyloxy group can lead to the formation of heptanoic acid derivatives.
Reduction: Reduction of the ester group can lead to the formation of alcohol derivatives.
Substitution: Substitution reactions can lead to various substituted phenyl derivatives.
Applications De Recherche Scientifique
Carbamic acid, (2-(heptyloxy)phenyl)-, 2-(4-(1-methylpropyl)-1-piperazinyl)ethyl ester, dihydrochloride has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: It is used in the study of enzyme inhibition and protein-ligand interactions.
Industry: It is used in the development of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of carbamic acid, (2-(heptyloxy)phenyl)-, 2-(4-(1-methylpropyl)-1-piperazinyl)ethyl ester, dihydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, leading to inhibition or activation of specific pathways. The heptyloxyphenyl group and the piperazinyl ethyl ester group play crucial roles in its binding affinity and specificity.
Comparaison Avec Des Composés Similaires
Similar Compounds
Carbamic acid, phenyl-, methyl ester: Similar in structure but lacks the heptyloxy and piperazinyl groups.
Carbamic acid, methyl-, o-cumenyl ester: Similar in structure but has different substituents on the phenyl ring.
Carbamic acid, methyl ester: A simpler compound with only a methyl group attached to the carbamic acid.
Uniqueness
Carbamic acid, (2-(heptyloxy)phenyl)-, 2-(4-(1-methylpropyl)-1-piperazinyl)ethyl ester, dihydrochloride is unique due to its specific substituents, which confer distinct chemical and biological properties. The presence of the heptyloxy group enhances its hydrophobicity, while the piperazinyl group provides additional binding interactions with molecular targets.
Propriétés
Numéro CAS |
141312-26-7 |
|---|---|
Formule moléculaire |
C24H43Cl2N3O3 |
Poids moléculaire |
492.5 g/mol |
Nom IUPAC |
2-[4-(2-methylpropyl)piperazin-1-yl]ethyl N-(2-heptoxyphenyl)carbamate;dihydrochloride |
InChI |
InChI=1S/C24H41N3O3.2ClH/c1-4-5-6-7-10-18-29-23-12-9-8-11-22(23)25-24(28)30-19-17-26-13-15-27(16-14-26)20-21(2)3;;/h8-9,11-12,21H,4-7,10,13-20H2,1-3H3,(H,25,28);2*1H |
Clé InChI |
NWYSHMUTOIZKIN-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCOC1=CC=CC=C1NC(=O)OCCN2CCN(CC2)CC(C)C.Cl.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


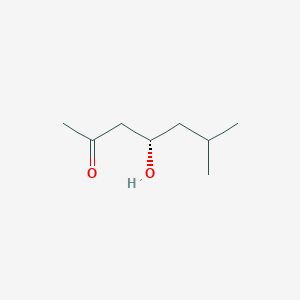
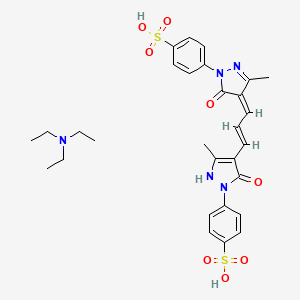
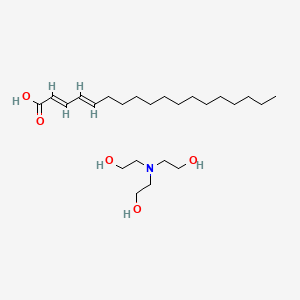
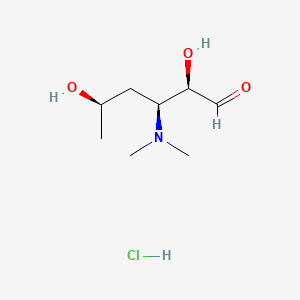
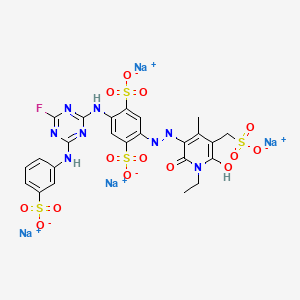


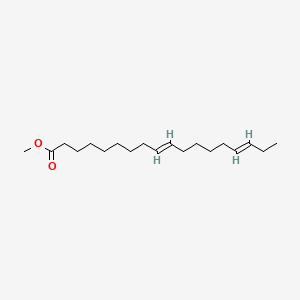
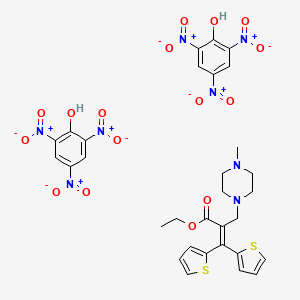
![4-amino-7-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-methylpyrrolo[2,3-d]pyrimidine-5-carboxamide](/img/structure/B12752715.png)
